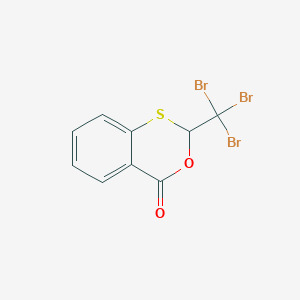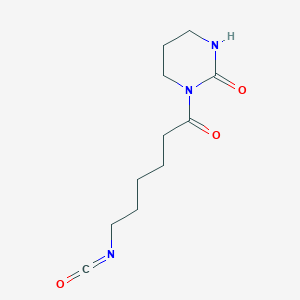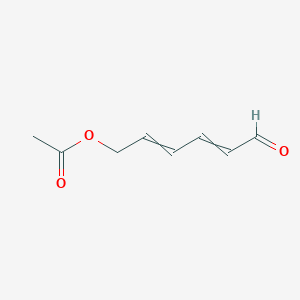![molecular formula C20H32O2 B14349973 3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione CAS No. 93629-20-0](/img/structure/B14349973.png)
3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,11-Dipropyldispiro[515~8~1~6~]tetradecane-7,14-dione is a complex organic compound with the molecular formula C14H20O2 It is a member of the dispiro compounds, characterized by two spiro-connected cyclohexane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione typically involves the reaction of cyclohexylketene with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the formation of the dispiro structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, could be applied to its production.
Chemical Reactions Analysis
Types of Reactions
3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of dispiro structures and their reactivity.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism by which 3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pathways involved often include binding to active sites and altering the function of the target molecules. This can lead to changes in biochemical pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Dispiro[5.1.5.1]tetradecane-7,14-dione: Shares a similar dispiro structure but lacks the propyl groups.
Spiro[5.5]undecane derivatives: These compounds have similar spiro-connected rings but differ in the specific substituents and ring sizes.
Uniqueness
3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione is unique due to its specific propyl substitutions and the resulting steric and electronic effects. These features can influence its reactivity and interactions with other molecules, making it distinct from other dispiro compounds .
Properties
CAS No. |
93629-20-0 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
3,11-dipropyldispiro[5.1.58.16]tetradecane-7,14-dione |
InChI |
InChI=1S/C20H32O2/c1-3-5-15-7-11-19(12-8-15)17(21)20(18(19)22)13-9-16(6-4-2)10-14-20/h15-16H,3-14H2,1-2H3 |
InChI Key |
DCPHQNRGWXKRAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC2(CC1)C(=O)C3(C2=O)CCC(CC3)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)
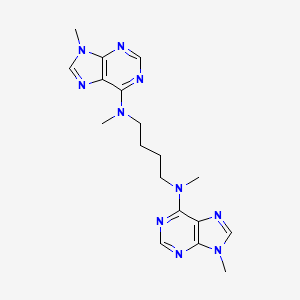
![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)
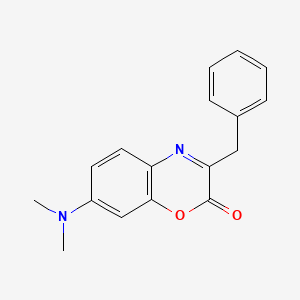
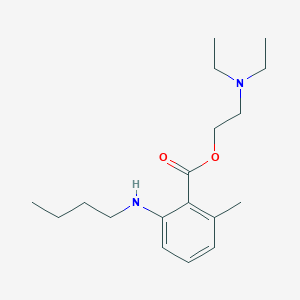
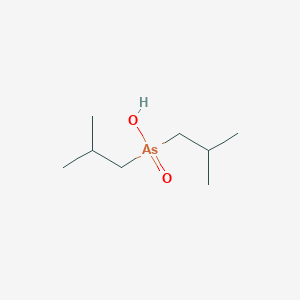
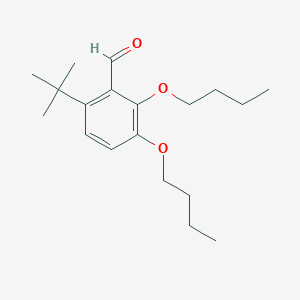
phosphanium chloride](/img/structure/B14349913.png)
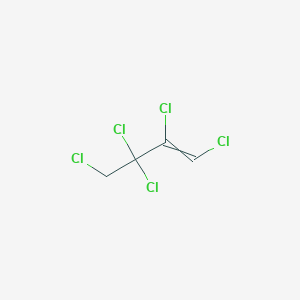
![6-[2-(1,3-Thiazol-2-yl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14349924.png)
